molecular formula C16H22ClNO2 B8522765 Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate

Cat. No.: B8522765
M. Wt: 295.80 g/mol
InChI Key: NYDCEJULNFVTTC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a pyrrolidine ring. It is often used as a building block in organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-chloro-3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloro-substituted phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO2/c1-11-9-12(5-6-14(11)17)13-7-8-18(10-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3

InChI Key

NYDCEJULNFVTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Synthesized according to General Procedure 3. To a stirred solution of crude tert-butyl 4-(4-chloro-3-methylphenyl)-2-methoxypyrrolidine-1-carboxylate (4.25 g, 13.0 mmol) in acetic acid (50 mL) under N2 at 0° C. was added sodium borohydride (2.2 g, 58.7 mmol) in portions over 20 minutes. The resulting solution was allowed to warm to RT and then stirred at RT for 2 hours. The reaction mixture was slowly poured into saturated aqueous NaHCO3 (250 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried over MgSO4 and concentrated under reduced pressure to afford tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate (3.75 g, 12.67 mmol, 97% yield) as a brown oil. 1H-NMR (400 MHz, DMSO-d6) δ 7.33 (d, J=8.2 Hz, 1H), 7.28 (s, 1H), 7.14-7.03 (m, 1H), 3.68 (t, J=8.8 Hz, 1H), 3.48-3.42 (m, 1H), 3.32-3.10 (m, 3H), 2.30 (s, 3H), 2.17-2.15 (m, 1H), 1.78-1.73 (m, 1H) and 1.42 (s, 9H) ppm.
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